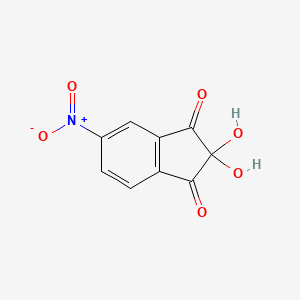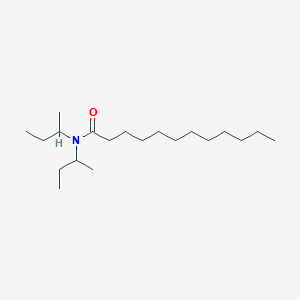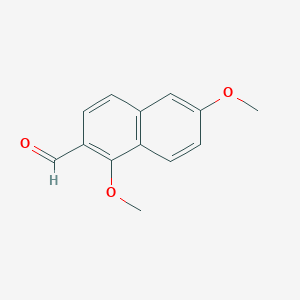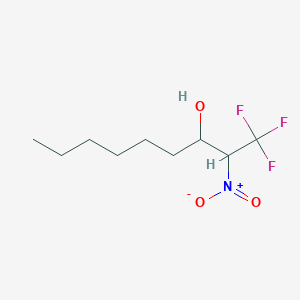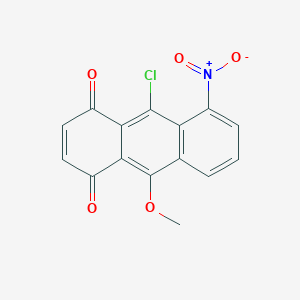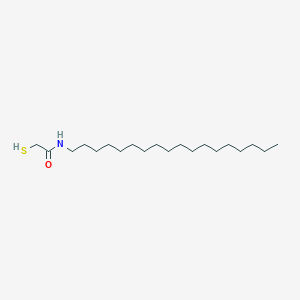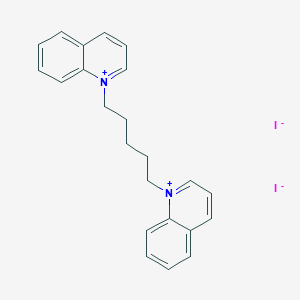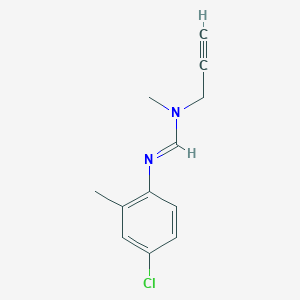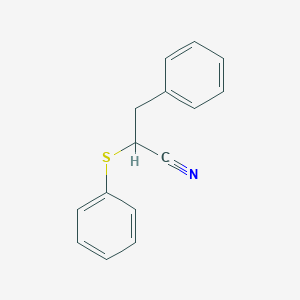
1,2-Propanediol, 2-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 2-(4-chlorophenyl)-, also known as chlorphenesin, is an organic compound with the chemical formula C9H11ClO3. It is a chlorophenol derivative and is commonly used in various applications, including cosmetics and pharmaceuticals. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetic products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2-(4-chlorophenyl)- is typically synthesized by condensing equimolar amounts of p-chlorophenol and glycidol in the presence of a tertiary amine or a quaternary ammonium salt as a catalyst . The reaction conditions involve heating the mixture to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 2-(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 2-(4-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antimicrobial properties and its effects on biological systems.
Medicine: Used as a muscle relaxant and in the treatment of painful muscular conditions.
Industry: Employed as a preservative in cosmetic products and as an antimicrobial agent
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 2-(4-chlorophenyl)- involves its ability to block nerve impulses or pain sensations that are sent to the brain. It acts in the central nervous system rather than directly on skeletal muscle. The compound is rapidly absorbed and metabolized in the liver, with the majority of the dose excreted as a glucuronide metabolite .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol:
3-(4-Chlorophenoxy)-1,2-propanediol: Another chlorophenol derivative with similar properties.
Uniqueness
1,2-Propanediol, 2-(4-chlorophenyl)- is unique due to its specific antimicrobial properties and its use as a muscle relaxant. Its ability to act in the central nervous system distinguishes it from other similar compounds .
Propiedades
Número CAS |
102877-35-0 |
|---|---|
Fórmula molecular |
C9H11ClO2 |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |
Clave InChI |
GPAKZAKGROKTFS-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


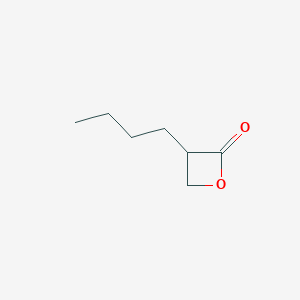

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

